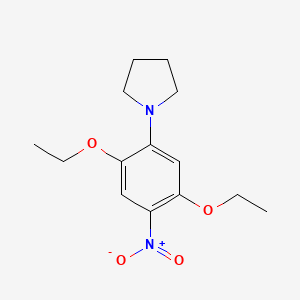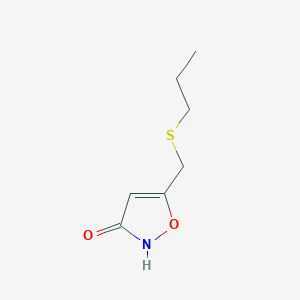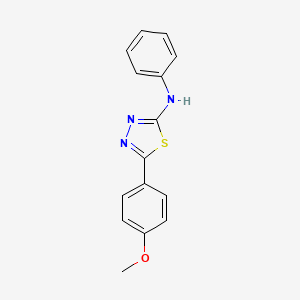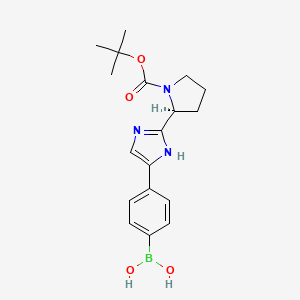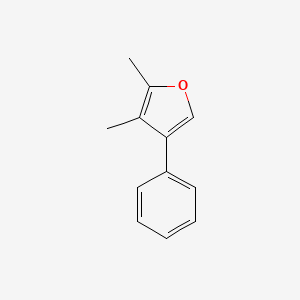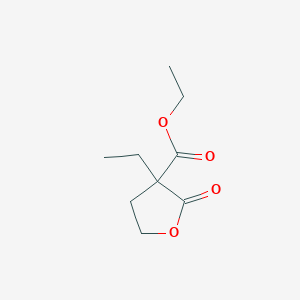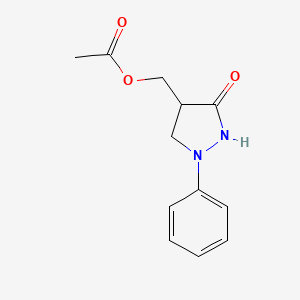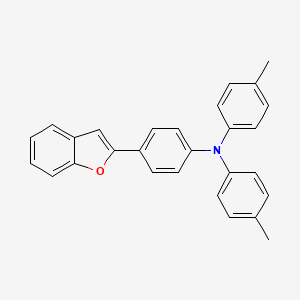
2-Benzyl-N-phenylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-N-phenylsuccinimide is an organic compound with the molecular formula C17H15NO2. It is a derivative of succinimide, characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atom of the succinimide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-N-phenylsuccinimide typically involves the reaction of succinic anhydride with aniline to form an amidoacid intermediate. This intermediate is then cyclized to form the succinimide ring. The reaction conditions often involve the use of dehydrating agents such as acetic anhydride in an anhydrous solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-N-phenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Benzyl-N-phenylsuccinimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Benzyl-N-phenylsuccinimide involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-sensitive calcium channels, modulating their activity and affecting cellular processes such as neurotransmitter release and muscle contraction . This interaction can lead to various pharmacological effects, including anticonvulsant and antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Benzyl-N-phenylsuccinimide include:
- N-Phenylsuccinimide
- N-Benzylsuccinimide
- N-Phenethylsuccinimide
Uniqueness
This compound is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
55609-63-7 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-benzyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
Clave InChI |
RGGPNVTYTRJZMX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)




